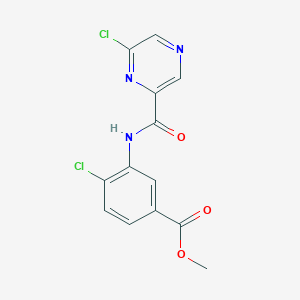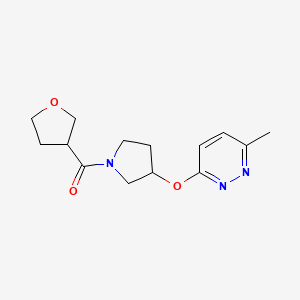
Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-(6-chloropyrazine-2-amido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPB-Me and has a molecular formula of C14H10Cl2N4O2. CPB-Me is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol.
Mecanismo De Acción
CPB-Me exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, CPB-Me reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPB-Me has been shown to have several biochemical and physiological effects. In animal studies, CPB-Me has been shown to reduce inflammation and pain. CPB-Me has also been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB-Me has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. CPB-Me is also soluble in organic solvents, which makes it easy to handle and use in experiments. However, one limitation of CPB-Me is that it is not water-soluble, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on CPB-Me. One potential direction is the development of new drugs based on CPB-Me for the treatment of pain and inflammation. Another potential direction is the investigation of the antioxidant properties of CPB-Me for the treatment of oxidative stress-related diseases. Additionally, further research is needed to investigate the safety and toxicity of CPB-Me in humans.
In conclusion, CPB-Me is a chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. CPB-Me has several advantages for use in laboratory experiments, but further research is needed to investigate its safety and toxicity in humans.
Métodos De Síntesis
CPB-Me can be synthesized through a series of chemical reactions. The synthesis process involves the reaction of 4-chloro-3-nitrobenzoic acid with 6-chloropyrazine-2-carboxylic acid. The resulting product is then reduced using a reducing agent such as SnCl2 to form the amine derivative. The final step involves the reaction of the amine derivative with methyl chloroformate to form CPB-Me.
Aplicaciones Científicas De Investigación
CPB-Me has shown potential in various scientific research applications. One of the primary applications of CPB-Me is in the field of medicinal chemistry. CPB-Me has been shown to possess anti-inflammatory and analgesic properties, which makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
methyl 4-chloro-3-[(6-chloropyrazine-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c1-21-13(20)7-2-3-8(14)9(4-7)18-12(19)10-5-16-6-11(15)17-10/h2-6H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZFZSGYWTUQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)



![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2401847.png)


